molecular formula C10H20O4 B14379357 2,5,10,13-Tetraoxatetradec-7-ene CAS No. 88482-37-5

2,5,10,13-Tetraoxatetradec-7-ene

Cat. No.: B14379357
CAS No.: 88482-37-5
M. Wt: 204.26 g/mol
InChI Key: DSWMWISXVBNDMC-UHFFFAOYSA-N
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Description

2,5,10,13-Tetraoxatetradec-7-ene is an organic compound with the molecular formula C10H20O4. It is also known by its IUPAC name, 2,5,8,11-tetraoxatetradec-13-ene . This compound is characterized by the presence of multiple ether linkages and a terminal alkene group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,10,13-Tetraoxatetradec-7-ene typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the desired tetraether compound . The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 6-8 hours.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound with a purity of over 97% .

Chemical Reactions Analysis

Types of Reactions

2,5,10,13-Tetraoxatetradec-7-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5,10,13-Tetraoxatetradec-7-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of specialty polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,5,10,13-Tetraoxatetradec-7-ene involves its interaction with various molecular targets. The compound’s ether linkages can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the terminal alkene group can undergo polymerization reactions, leading to the formation of cross-linked networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,10,13-Tetraoxatetradec-7-ene is unique due to its combination of multiple ether linkages and a terminal alkene group. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

88482-37-5

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

1,4-bis(2-methoxyethoxy)but-2-ene

InChI

InChI=1S/C10H20O4/c1-11-7-9-13-5-3-4-6-14-10-8-12-2/h3-4H,5-10H2,1-2H3

InChI Key

DSWMWISXVBNDMC-UHFFFAOYSA-N

Canonical SMILES

COCCOCC=CCOCCOC

Origin of Product

United States

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